![molecular formula C12H10F6O3 B5522223 4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5522223.png)
4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate
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Overview
Description
Synthesis Analysis
Research into the synthesis of fluorinated compounds, similar to 4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate, demonstrates complex pathways that often involve the use of ethyl 2,2-difluoro(heteroaryl)acetates or chlorodifluoro(heteroaryl)methane as starting materials. These processes are crucial for the introduction of fluorine atoms into the molecular structure, enabling the creation of multifunctional carbon compounds with distinct chemical and physical properties (Eto et al., 2000).
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds, including those similar to our compound of interest, can be characterized using techniques such as X-ray crystallography. This analysis reveals how trifluoromethyl groups and phenyl rings contribute to the stability and conformation of the molecule. For example, studies on related compounds have shown that these elements can induce specific crystal packing and intermolecular interactions, leading to unique structural features (Mao et al., 2015).
Scientific Research Applications
Antioxidant Research :
- The oxidative chemistry of natural antioxidants, like hydroxytyrosol, involves the formation of products similar in structure to 4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate. This suggests potential applications in studying the mechanisms of antioxidant action and oxidative pathways in natural compounds (Lucia et al., 2006).
Synthesis of Medical Intermediates :
- The compound has potential use in the synthesis of medical intermediates. For instance, the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, a key step in the synthesis of ACE inhibitors, employs similar compounds. This highlights the role of such chemicals in pharmaceutical synthesis (Liese et al., 2002).
Antifungal Applications :
- Derivatives with structures akin to 4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate, particularly those containing 1,2,4-triazoles, have shown antifungal activities against yeasts and filamentous fungi, indicating its potential in developing antifungal agents (Eto et al., 2000).
Chemical Synthesis and Catalysis :
- The compound may be used in chemical syntheses and catalysis. For instance, the synthesis of 4-phenyl-2-butanone, which involves reactions with ethyl ethanate and ethyl acetoacetate, could potentially involve similar compounds (Jiangli Zhang, 2005).
Potential in Antidiabetic Drug Development :
- Compounds with related structures have been investigated for their antidiabetic properties, suggesting potential applications in the development of new antihyperglycemic agents (Kees et al., 1996).
Material Science Applications :
- In material science, similar compounds are used in the synthesis of 4-methyl coumarin, which has applications in the development of new materials (Mokhtary & Najafizadeh, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-methylphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3/c1-6-3-4-9(21-7(2)19)8(5-6)10(20,11(13,14)15)12(16,17)18/h3-5,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHCVNGAMHXFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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